molecular formula C12H18O2 B14724534 1-(Diethoxymethyl)-2-methylbenzene CAS No. 5469-00-1

1-(Diethoxymethyl)-2-methylbenzene

Cat. No.: B14724534
CAS No.: 5469-00-1
M. Wt: 194.27 g/mol
InChI Key: WARCDZGSKKKAMZ-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-2-methylbenzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, where a diethoxymethyl group is attached to the first carbon and a methyl group is attached to the second carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Diethoxymethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)-2-methylbenzene involves its interaction with specific molecular targets. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates, which can then interact with enzymes or other proteins. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

  • 1-(Diethoxymethyl)-4-methoxybenzene
  • 1-Bromo-2-(diethoxymethyl)benzene

Comparison: 1-(Diethoxymethyl)-2-methylbenzene is unique due to the specific positioning of the diethoxymethyl and methyl groups on the benzene ring. This structural arrangement influences its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

5469-00-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(diethoxymethyl)-2-methylbenzene

InChI

InChI=1S/C12H18O2/c1-4-13-12(14-5-2)11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3

InChI Key

WARCDZGSKKKAMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1C)OCC

Origin of Product

United States

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